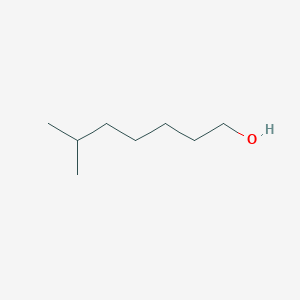

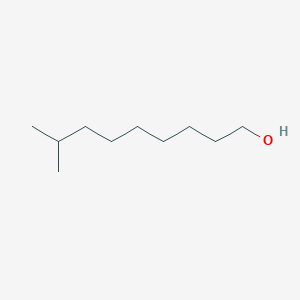

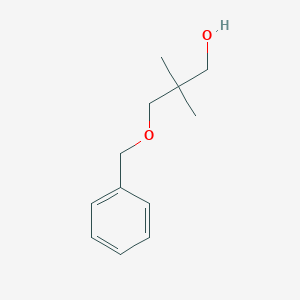

3-(Benzyloxy)-2,2-dimethylpropan-1-ol

Overview

Description

Synthesis Analysis

The synthesis of benzylic alcohols and their derivatives can be achieved through various methods. For instance, the paper titled "5,5'-Dimethyl-3,3'-azoisoxazole as a new heterogeneous azo reagent for esterification of phenols and selective esterification of benzylic alcohols under Mitsunobu conditions" describes the use of a new azo reagent for the selective esterification of primary and secondary benzylic alcohols. This suggests that similar methodologies could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of benzylic alcohol derivatives can be complex and is often characterized by techniques such as X-ray crystallography. For example, the paper "PHOSPHONIC SYSTEMS. PART 17. SOLUTION AND SOLID STATE STUDIES ON DIMETHYL 2-HYDROXY-3-BENZOYLPROPYLPHOSP" provides insights into the molecular structure of a related compound, which indicates strong intramolecular interactions. These findings could be relevant when considering the molecular structure of "3-(Benzyloxy)-2,2-dimethylpropan-1-ol."

Chemical Reactions Analysis

Benzylic alcohols can undergo various chemical reactions, including esterification, oxidation, and hydrogenolysis. The paper "Stereocontrolled glycoside and glycosyl ester synthesis. neighboring group participation and hydrogenolysis of 3-(2'-benzyloxyphenyl)-3,3-dimethylpropanoates" discusses the synthesis of glycosides and glycosyl esters from benzylic alcohol derivatives, highlighting the potential reactivity of such compounds. This could be extrapolated to understand the reactivity of "3-(Benzyloxy)-2,2-dimethylpropan-1-ol" in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylic alcohols can be studied using various spectroscopic and analytical techniques. The paper "Study on synthesis and thermogravimetric analysis of 1,3-bis[3-(2-thiophenyl)-3-oxopropan-oyl]benzene" provides an example of how thermogravimetric analysis can be used to study the thermal properties of a compound. Although the compound studied is not a benzylic alcohol, the analytical approach could be applied to "3-(Benzyloxy)-2,2-dimethylpropan-1-ol" to determine its thermal stability and other physical properties.

Scientific Research Applications

Catalysis in Carboxylation Reactions

3-(Benzyloxy)-2,2-dimethylpropan-1-ol has been utilized in catalytic processes, particularly in the carboxylation of aryl- and alkenylboronic esters with carbon dioxide. This method is significant for preparing functionalized aryl- and alkenyl-carboxylic acids, offering good yields and a useful approach for diverse applications (Ukai, Aoki, Takaya, & Iwasawa, 2006).

Synthesis of Complex Molecules

The compound plays a crucial role in synthesizing complex molecules. For instance, it has been used as a starting material in the synthesis of moenocinol, involving several steps to create this biologically significant compound (Stumpp & Schmidt, 1986).

Chemical Synthesis Processes

In chemical synthesis, this compound is produced through the hydrogenation of 5,5-dimethyl-2-phenyl-[1,3]dioxane. Investigations in this area have focused on the efficiency and conditions of this hydrogenation process, using various copper-loaded catalysts (Paczkowski & Hölderich, 1997).

Stereocontrolled Synthesis Applications

It also finds application in stereocontrolled synthesis, particularly in the creation of glycosides and glycosyl esters. This involves the use of its esters for enabling the synthesis of beta-glucosides and alpha-mannosides with high yield and selectivity (Crich & Cai, 2007).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, and environmental impact.

Future Directions

This involves speculation on potential future research directions, such as new synthetic methods, applications, or theoretical studies.

For a specific compound, these analyses would typically involve a combination of experimental studies and theoretical calculations. If you have a different compound or a more specific question about one of these categories, feel free to ask!

properties

IUPAC Name |

2,2-dimethyl-3-phenylmethoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-12(2,9-13)10-14-8-11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGGHAPHBMPBBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456167 | |

| Record name | 1-Propanol, 2,2-dimethyl-3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-2,2-dimethylpropan-1-ol | |

CAS RN |

66582-32-9 | |

| Record name | 1-Propanol, 2,2-dimethyl-3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.